molecular formula C12H16F3NO2 B6232999 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine CAS No. 2356152-35-5

5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B6232999
CAS No.: 2356152-35-5
M. Wt: 263.26 g/mol
InChI Key: POXYALXBDMEWAR-UHFFFAOYSA-N
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Description

5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a diethoxyethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the diethoxyethyl group onto the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The diethoxyethyl group can be introduced through alkylation reactions using diethoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Catalysts and solvents that enhance the efficiency of the trifluoromethylation and alkylation reactions may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The trifluoromethyl and diethoxyethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of the trifluoromethyl group.

Scientific Research Applications

5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various synthetic pathways.

    Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

    Medicine: Research into its potential therapeutic effects includes studies on its interactions with biological targets and its efficacy in treating specific diseases.

    Industry: In materials science, the compound is used in the development of new materials with improved properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The diethoxyethyl group may also contribute to the compound’s overall activity by influencing its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-(2,2-diethoxyethyl)-2-methylpyridine: This compound lacks the trifluoromethyl group, which can result in different reactivity and biological activity.

    5-(2,2-diethoxyethyl)-2-chloropyridine: The presence of a chlorine atom instead of a trifluoromethyl group can lead to variations in chemical behavior and applications.

    5-(2,2-diethoxyethyl)-2-(difluoromethyl)pyridine: The difluoromethyl group has different electronic properties compared to the trifluoromethyl group, affecting the compound’s reactivity and stability.

Uniqueness

5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and diethoxyethyl groups. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s stability and reactivity. The diethoxyethyl group provides additional steric and electronic effects, making this compound a valuable intermediate in various chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with diethyl oxalate in the presence of a base to form the intermediate 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridin-3-ol, which is then dehydrated using a dehydrating agent to yield the final product.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)pyridine", "diethyl oxalate", "base", "dehydrating agent" ], "Reaction": [ "Step 1: 2-chloro-5-(trifluoromethyl)pyridine is reacted with diethyl oxalate in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at room temperature for several hours to form the intermediate 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridin-3-ol.", "Step 2: The intermediate is then dehydrated using a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, in an aprotic solvent, such as dichloromethane, at reflux temperature for several hours to yield the final product, 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine." ] }

CAS No.

2356152-35-5

Molecular Formula

C12H16F3NO2

Molecular Weight

263.26 g/mol

IUPAC Name

5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H16F3NO2/c1-3-17-11(18-4-2)7-9-5-6-10(16-8-9)12(13,14)15/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

POXYALXBDMEWAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CN=C(C=C1)C(F)(F)F)OCC

Purity

0

Origin of Product

United States

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